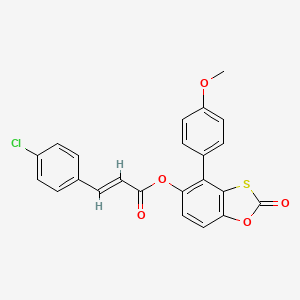
3-(2,4-dichlorophenyl)-7-hydroxy-8-(4-morpholinylmethyl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-dichlorophenyl)-7-hydroxy-8-(4-morpholinylmethyl)-4H-chromen-4-one, also known as LY294002, is a synthetic compound that has been widely used in scientific research. It is a selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, which plays a crucial role in various cellular functions such as cell growth, proliferation, and survival.
Mecanismo De Acción
3-(2,4-dichlorophenyl)-7-hydroxy-8-(4-morpholinylmethyl)-4H-chromen-4-one acts as a competitive inhibitor of the ATP-binding site of PI3K, which prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This leads to the inhibition of downstream signaling pathways, including the Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce tumor growth in animal models. It has also been shown to improve insulin sensitivity and glucose uptake in skeletal muscle. In addition, this compound has been used to study the role of PI3K in neuronal function and synaptic plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2,4-dichlorophenyl)-7-hydroxy-8-(4-morpholinylmethyl)-4H-chromen-4-one is a highly specific inhibitor of the PI3K pathway, which makes it a valuable tool for studying the role of PI3K in various biological processes. However, it has some limitations, including its potential off-target effects and the need for careful optimization of concentration and exposure time.
Direcciones Futuras
3-(2,4-dichlorophenyl)-7-hydroxy-8-(4-morpholinylmethyl)-4H-chromen-4-one has the potential to be used as a therapeutic agent for various diseases, including cancer and diabetes. Future research could focus on developing more potent and selective inhibitors of the PI3K pathway, as well as investigating the role of PI3K in other biological processes. Moreover, the combination of this compound with other drugs could be explored as a potential strategy for enhancing its therapeutic efficacy.
Métodos De Síntesis
3-(2,4-dichlorophenyl)-7-hydroxy-8-(4-morpholinylmethyl)-4H-chromen-4-one can be synthesized using a multi-step process starting from 2,4-dichlorophenol and 4-morpholinecarboxaldehyde. The synthesis involves several chemical reactions, including acylation, cyclization, and reduction. The final product is obtained as a white solid with a purity of over 98%.
Aplicaciones Científicas De Investigación
3-(2,4-dichlorophenyl)-7-hydroxy-8-(4-morpholinylmethyl)-4H-chromen-4-one has been widely used as a research tool to investigate the PI3K pathway and its role in various biological processes. It has been shown to inhibit the growth and survival of cancer cells by blocking the PI3K signaling pathway. Moreover, this compound has been used to study the role of PI3K in insulin signaling, immune response, and neuronal function.
Propiedades
IUPAC Name |
3-(2,4-dichlorophenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO4/c21-12-1-2-13(17(22)9-12)16-11-27-20-14(19(16)25)3-4-18(24)15(20)10-23-5-7-26-8-6-23/h1-4,9,11,24H,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWQHHKBCQUOCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=C(C=C(C=C4)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-fluorobenzoyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5917156.png)
![2-methylbenzo-1,4-quinone 4-[O-(3-nitrobenzoyl)oxime]](/img/structure/B5917178.png)
![2-methylbenzo-1,4-quinone 4-[O-(4-chlorobenzoyl)oxime]](/img/structure/B5917182.png)

![2-isopropyl-5-methylbenzo-1,4-quinone 1-[O-(3-chlorobenzoyl)oxime]](/img/structure/B5917208.png)
![4-({[(4-chlorophenyl)sulfonyl]oxy}imino)-2-methyl-2,5-cyclohexadien-1-one](/img/structure/B5917210.png)
![4-({[(4-bromophenyl)sulfonyl]oxy}imino)-3-methyl-2,5-cyclohexadien-1-one](/img/structure/B5917218.png)
![3-methyl-4-({[(3-nitrophenyl)sulfonyl]oxy}imino)-2,5-cyclohexadien-1-one](/img/structure/B5917225.png)

![6-chloro-8-[(dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one](/img/structure/B5917233.png)
![3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5917238.png)


![4-({[3-(anilinocarbonyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B5917273.png)